molecular formula C17H20F3N3O2 B213943 N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No. B213943
M. Wt: 355.35 g/mol
InChI Key: KHSQVIGLUUIEHQ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. The compound has been shown to have significant anti-tumor activity in preclinical studies and has been evaluated in clinical trials for the treatment of several types of cancer.

Mechanism of Action

N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 exerts its anti-tumor effects through a multi-targeted mechanism of action. The compound inhibits the activity of several key kinases involved in tumor growth and survival, including RAF, MEK, ERK, and VEGFR. By blocking these signaling pathways, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 is able to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 for lab experiments is its multi-targeted mechanism of action. This allows researchers to study the effects of the compound on multiple signaling pathways simultaneously, which can provide a more comprehensive understanding of its anti-tumor activity. However, one limitation of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 for lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006. One area of interest is the development of combination therapies that incorporate N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 with other anti-cancer agents. Another potential direction is the study of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 in combination with immunotherapies, which could enhance the immune response against tumors. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 in clinical settings.

Synthesis Methods

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 involves a multi-step process that begins with the reaction of 5-tert-butyl-2-methoxyphenol with 1,1,1-trifluoroacetone to form the corresponding enone. This intermediate is then reacted with hydrazine hydrate to yield the pyrazole ring, which is subsequently functionalized with a carboxamide group to give the final product.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit several key signaling pathways involved in tumor growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways. In preclinical studies, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has demonstrated significant anti-tumor activity against a wide range of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

properties

Product Name

N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C17H20F3N3O2

Molecular Weight

355.35 g/mol

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H20F3N3O2/c1-16(2,3)10-6-7-13(25-5)11(8-10)21-15(24)12-9-14(17(18,19)20)22-23(12)4/h6-9H,1-5H3,(H,21,24)

InChI Key

KHSQVIGLUUIEHQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2C)C(F)(F)F

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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